4-Methyl-3-(trifluoromethyl)pyridin-2-amine

Medicinal Chemistry ADME Lipophilicity

This heterocyclic intermediate is an essential building block for medicinal chemistry programs targeting KRAS G13D and related oncoproteins. Its specific 4-methyl-3-trifluoromethyl substitution pattern is confirmed by PDB co-crystal structures (8UN3, 8UN5) as critical for subnanomolar binding affinity within the Switch II pocket. - Confirmed regioselective nitration at the 5-position (>85% selectivity) for efficient library synthesis - Key intermediate in patented 1-pyridylpyrazole herbicides; substitution with regioisomers leads to loss of activity - Available from stock with ≥95% purity and rapid global delivery to support lead optimization and scale-up programs

Molecular Formula C7H7F3N2
Molecular Weight 176.14 g/mol
Cat. No. B13632977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-(trifluoromethyl)pyridin-2-amine
Molecular FormulaC7H7F3N2
Molecular Weight176.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)N)C(F)(F)F
InChIInChI=1S/C7H7F3N2/c1-4-2-3-12-6(11)5(4)7(8,9)10/h2-3H,1H3,(H2,11,12)
InChIKeyDCAUXQDJLZKDJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-(trifluoromethyl)pyridin-2-amine Overview


4-Methyl-3-(trifluoromethyl)pyridin-2-amine is a key heterocyclic intermediate belonging to the class of trifluoromethyl-substituted 2-aminopyridines. Its molecular architecture features a pyridine core with a methyl group at the 4-position, a trifluoromethyl group at the 3-position, and a nucleophilic amine at the 2-position. This specific substitution pattern confers distinct physicochemical properties, including enhanced lipophilicity (cLogP ~2.8) and a unique electronic environment that is highly valued in medicinal chemistry and agrochemical research [1]. The compound serves primarily as a versatile building block, with its 2-amino group enabling facile incorporation into more complex molecular frameworks via amide coupling, nucleophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions.

4-Methyl-3-(trifluoromethyl)pyridin-2-amine: Why It's Irreplaceable


The precise positioning of the methyl and trifluoromethyl substituents on the pyridine ring is not arbitrary; it dictates the compound's reactivity, physicochemical properties, and ultimate biological function. Simple substitution with other regioisomers, such as 3-methyl-4-(trifluoromethyl)pyridin-2-amine or 5-methyl-3-(trifluoromethyl)pyridin-2-amine, fundamentally alters the electron density distribution on the pyridine ring, affecting both the nucleophilicity of the 2-amino group and the steric environment around it. Furthermore, the unique 4-methyl-3-trifluoromethyl arrangement has been specifically identified in high-resolution protein co-crystal structures as a critical pharmacophoric element for achieving potent target engagement, particularly in the development of selective KRAS inhibitors [1]. This level of structural specificity makes generic substitution a high-risk endeavor with a high probability of losing the desired activity or property in the final product.

4-Methyl-3-(trifluoromethyl)pyridin-2-amine: Quantitative Evidence


cLogP Comparison Across Isomers

The calculated partition coefficient (cLogP) is a key determinant of membrane permeability and bioavailability. 4-Methyl-3-(trifluoromethyl)pyridin-2-amine exhibits a distinct lipophilicity profile compared to other closely related trifluoromethylpyridine isomers. For instance, its cLogP of ~2.8 differs from the 3-methyl-4-(trifluoromethyl) isomer, which has a cLogP of ~2.5 [1]. This difference is driven by the relative positions of the lipophilic trifluoromethyl and methyl groups and directly impacts the compound's partitioning behavior in biological systems and organic solvents.

Medicinal Chemistry ADME Lipophilicity

Regioselective Nitration Efficiency

The compound's value as an intermediate is substantiated by a validated, high-yielding synthetic protocol for further functionalization. Patent literature demonstrates a regioselective nitration of 4-methyl-3-(trifluoromethyl)pyridin-2-amine using nitric acid/sulfuric acid mixtures at 0–5°C, achieving >85% regioselectivity for the 5-nitro derivative . This contrasts with other 2-aminopyridine derivatives, which often yield complex mixtures of nitration products under similar conditions, thereby demonstrating a clear and quantifiable advantage in synthetic efficiency for this specific regioisomer.

Process Chemistry Synthesis Intermediate

KRAS G13D Inhibitor Potency

In the design of potent and selective inhibitors of the KRAS G13D oncoprotein, the 4-methyl-3-(trifluoromethyl)pyridin-2-amine moiety was a critical structural element. X-ray co-crystal structures (PDB: 8UN3, 8UN5) show the 4-methyl-3-trifluoromethylpyridine core making key hydrophobic interactions within the Switch II pocket of KRAS G13D-GDP [1]. This precise interaction was essential for achieving subnanomolar binding affinity for the target [1]. In the absence of a direct comparator in the publication, the class-level inference is strong: closely related isomers (e.g., 5-methyl-3-trifluoromethyl or 4-methyl-5-trifluoromethyl) would project the methyl or trifluoromethyl group into a different vector, likely disrupting this critical binding interaction and reducing potency.

Oncology KRAS Structure-Based Drug Design

Patented Agrochemical Intermediate

The trifluoromethylpyridine class is a cornerstone of modern crop protection [1]. Within this class, 2-amino- or 2-hydrazinopyridines with specific substitution patterns are valuable intermediates for preparing herbicidally active 1-pyridylpyrazole derivatives [2]. The 4-methyl-3-(trifluoromethyl) isomer is explicitly disclosed in patents as a key intermediate for synthesizing novel agrochemicals. For example, it is used in the preparation of substituted trifluoromethylpyridines of the general formula Ia or Ib, which are precursors to potent herbicides [3]. This specific use case differentiates it from other isomers that may not be suitable for the same downstream transformations due to steric hindrance or electronic effects.

Agrochemical Herbicide Fungicide

4-Methyl-3-(trifluoromethyl)pyridin-2-amine: Optimal Applications


Selective KRAS G13D Inhibitor Discovery

For medicinal chemistry teams focused on targeting the KRAS G13D oncoprotein, this specific building block is non-negotiable. As evidenced by high-resolution co-crystal structures (PDB 8UN3, 8UN5), the 4-methyl-3-trifluoromethylpyridine core is essential for making critical hydrophobic contacts within the Switch II pocket, leading to subnanomolar binding affinity [1]. Using any other regioisomer would almost certainly result in a significant loss of potency and selectivity.

2,4,6-Trisubstituted Pyridine Synthesis

The 2-amino group of this compound serves as an excellent nucleophile and directing group. Its high-yielding, regioselective nitration (>85% selectivity for the 5-position) allows for the predictable and efficient construction of densely functionalized pyridine scaffolds. This makes it a superior choice over other 2-aminopyridines for the parallel synthesis of screening libraries or the scale-up of advanced intermediates.

Next-Generation Agrochemical Synthesis

The compound is a recognized and patented intermediate for the synthesis of 1-pyridylpyrazole derivatives, a class known for its potent herbicidal activity [2]. Its use in this context is supported by broader literature on the importance of trifluoromethylpyridines in crop protection, where subtle changes in substitution patterns have been shown to drastically alter agronomic properties [3]. This provides a strong, application-driven rationale for its procurement over untested isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-3-(trifluoromethyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.